Roxatidine

Content Navigation

Ranitidine generates carcinogenic NDMA under standard storage; cimetidine inhibits CYP450 enzymes, skewing pharmacokinetic data. Roxatidine (CAS 78273-80-0) provides a piperidine-based H2 blockade without these liabilities.

- No structural nitrosamine formation risk, stable under ICH-M7 conditions.

- Negligible CYP450 inhibition, preserving hepatic metabolic baseline.

- Prevents ethanol- and HCl-induced mucosal lesions, absent in legacy antagonists.

High-purity (>98%) reference standard with documented solid-state stability for formulation and analytical development.

CAS Number

Product Name

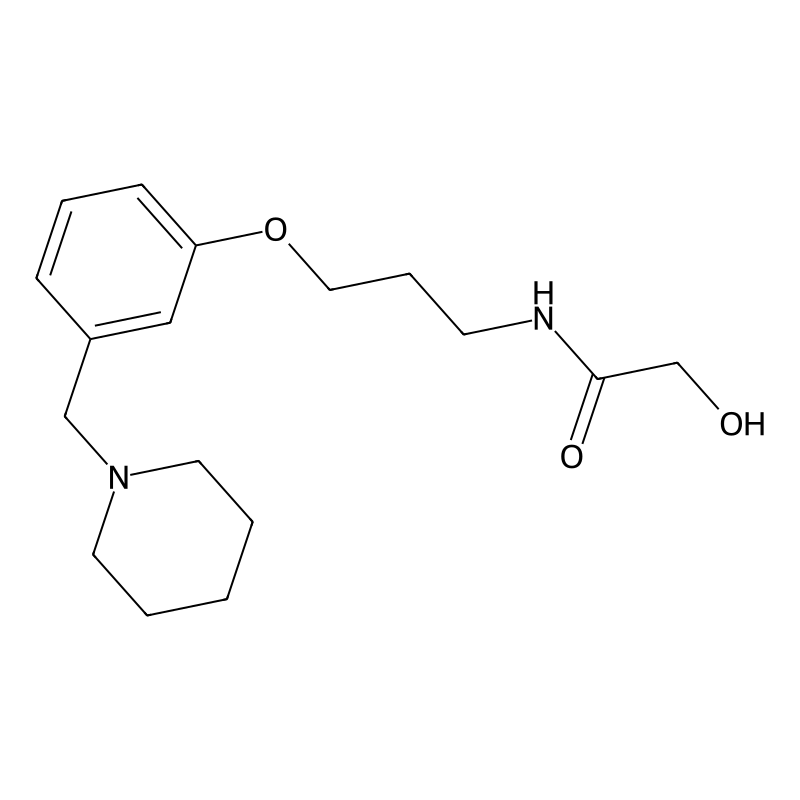

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

ROXATIDINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

TZU 0460 active metabolite; RN given refers to parent cpd

See also: Roxatidine Acetate Hydrochloride (active moiety of).

Purity

Package Size

Roxatidine (CAS 78273-80-0) is a highly selective, competitive histamine H2-receptor antagonist characterized by its distinct piperidine-based structure. Unlike first-generation H2 blockers that utilize five-membered imidazole or furan rings, roxatidine's six-membered ring architecture confers distinct physicochemical and pharmacological properties [1]. In procurement and industrial contexts, it is primarily sourced as a high-purity active pharmaceutical ingredient (API) reference standard or formulation baseline. It is particularly valued by formulation scientists and analytical chemists for its measurable solid-state stability and its lack of the structural nitrosamine liabilities that affect other compounds in its class [2].

Research Fit

Substituting roxatidine with more common legacy H2 antagonists like ranitidine or cimetidine introduces critical experimental and formulation artifacts. Ranitidine contains a dimethylaminomethyl-furan ring that is highly susceptible to degradation into N-nitrosodimethylamine (NDMA)—a potent, carcinogenic impurity—under standard temperature and humidity conditions, which frequently invalidates long-term stability studies [1]. Conversely, cimetidine acts as a potent, non-selective inhibitor of cytochrome P450 (CYP450) enzymes, severely confounding pharmacokinetic and drug-drug interaction (DDI) assays [2]. Roxatidine bypasses both of these fundamental liabilities, providing a clean baseline for H2-receptor blockade without systemic enzymatic interference or nitrosamine-related formulation failures [3].

Substitution Risk

Replacement with cimetidine may introduce strong CYP450 inhibition, altering co-administered compound metabolism.

Mucosal protective effect observed in preclinical models is not present with ranitidine or famotidine.

Near-complete oral absorption (>95%) may differ from variable bioavailability of other H2 antagonists.

References

- [1] Ranitidine EMA-H-A31-1491 - Assessment Report. European Medicines Agency.

- [2] Therapeutic Approach in Patients with Concomitant Disease/Drug-Drug Interactions (Roxatidine Acetate). Scandinavian Journal of Gastroenterology.

- [3] A COMPARISON OF THE INHIBITORY EFFECTS OF ROXATIDINE ACETATE HYDROCHLORIDE AND CIMETIDINE ON CYTOCHROME P-450-MEDIATED DRUG-METABOLISM. Journal of Pharmacobio-Dynamics.

Cytochrome P450 (CYP450) Inhibition Profile vs. Cimetidine

Cimetidine binds strongly to the oxygen-binding heme moiety of cytochrome P450, inhibiting phase-I metabolic transformation and reducing the clearance of co-administered drugs. In comparative assays using mouse hepatic microsomes, cimetidine markedly inhibited enzyme activities with inhibition constants (Ki) ranging from 0.2 to 3.49 mM. In direct comparison, roxatidine exhibited much weaker inhibitory effects, demonstrating Ki values 12 to 100-fold higher than those of cimetidine [1]. This lack of affinity ensures that roxatidine does not significantly alter the metabolism of other compounds during complex assays [2].

| Evidence Dimension | Cytochrome P450 Inhibition Constant (Ki) |

| Target Compound Data | Ki values 12 to 100-fold higher than cimetidine (weaker inhibition) |

| Comparator Or Baseline | Cimetidine (Ki = 0.2 - 3.49 mM) |

| Quantified Difference | 12x to 100x lower affinity for CYP450 enzymes |

| Conditions | Mouse hepatic microsomes and human in vivo oxidative drug-metabolizing assays |

Essential for pharmacokinetic research and DDI modeling where off-target CYP450 inhibition by the H2-blocker would confound metabolic data.

Absence of Nitrosamine (NDMA) Degradation Liability vs. Ranitidine

Ranitidine is highly unstable in solid-state formulations, where its internal dimethylamine (DMA) moiety degrades into the Class 2A carcinogen N-nitrosodimethylamine (NDMA) at elevated temperatures and relative humidity, leading to global regulatory withdrawals [1]. Roxatidine, by virtue of its distinct piperidine ring structure, lacks this DMA moiety and does not undergo this internal degradation mechanism[2]. Consequently, roxatidine maintains strict compliance with ICH-M7 guidelines for mutagenic impurities during accelerated stability testing, providing a stable alternative to ranitidine [1].

| Evidence Dimension | Solid-state formation of N-nitrosodimethylamine (NDMA) |

| Target Compound Data | Zero internal DMA-driven NDMA formation |

| Comparator Or Baseline | Ranitidine (spontaneous internal degradation to NDMA over time) |

| Quantified Difference | Complete elimination of the inherent nitrosamine degradation pathway |

| Conditions | Solid-state stability testing under elevated temperature and relative humidity |

Eliminates the regulatory and analytical risks associated with nitrosamine impurities in pharmaceutical formulation and stability testing.

Cytoprotective Efficacy in Mucosal Lesion Models

Beyond competitive H2-receptor antagonism, roxatidine demonstrates distinct cytoprotective properties not shared by legacy five-membered ring H2-blockers. In rat models of acute gastric mucosal lesions induced by necrotizing agents (ethanol, 0.6 N HCl, 1% NH3), oral administration of roxatidine (50-200 mg/kg) successfully inhibited lesion formation in a dose-dependent manner[1]. In direct comparison, equivalent or higher doses of cimetidine, ranitidine, and famotidine failed to prevent the formation of these necrotizing agent-induced lesions [1].

| Evidence Dimension | Inhibition of acute gastric mucosal lesions |

| Target Compound Data | Dose-dependent lesion inhibition at 50-200 mg/kg p.o. |

| Comparator Or Baseline | Cimetidine, Ranitidine, Famotidine (Failed to prevent necrotizing lesions) |

| Quantified Difference | Complete presence vs. absence of cytoprotective efficacy against strong necrotizing agents |

| Conditions | Ethanol and 0.6N HCl-induced acute gastric mucosal lesion models in rats |

Provides a dual-mechanism reference standard for researchers developing advanced mucosal-protective gastrointestinal therapies.

Receptor Binding Potency and Selectivity

Roxatidine exhibits high selectivity and competitive binding at the H2 receptor. In comparative in vitro assays, the rank order of potency based on pA2 values (the negative logarithm of the molar concentration of antagonist that reduces agonist potency twofold) demonstrates that roxatidine is significantly more potent than cimetidine [1]. While famotidine remains the most potent in the class, roxatidine achieves a pA2 profile comparable to or slightly greater than ranitidine, but without ranitidine's chemical instability [2].

| Evidence Dimension | H2-receptor antagonist potency (pA2 value) |

| Target Compound Data | pA2 comparable to or slightly greater than ranitidine |

| Comparator Or Baseline | Cimetidine (Significantly lower pA2 / weaker potency) |

| Quantified Difference | Higher molar potency requiring lower concentrations for equivalent receptor blockade compared to cimetidine |

| Conditions | In vitro competitive histamine H2-receptor binding assays |

Allows for lower dosing in in vivo models compared to cimetidine, reducing the risk of vehicle-related toxicity or off-target effects.

Drug-Drug Interaction (DDI) Model Validation

Because roxatidine lacks the strong CYP450 inhibition characteristic of cimetidine, it is a highly suitable H2-blocker control for metabolic and pharmacokinetic studies where baseline hepatic enzyme activity must be preserved [1].

Nitrosamine-Free Formulation Development

As a structurally distinct, piperidine-based alternative to ranitidine, roxatidine is critical for formulation scientists developing stable, long shelf-life gastrointestinal therapeutics that must strictly comply with ICH-M7 guidelines for NDMA regulatory limits [2].

Mucosal Cytoprotection Assays

Due to its documented ability to prevent ethanol- and HCl-induced mucosal lesions—an effect absent in cimetidine and ranitidine—roxatidine serves as a dual-action benchmark in the preclinical development of mucosal-healing agents [3].

Application Fit

References

- [1] Therapeutic Approach in Patients with Concomitant Disease/Drug-Drug Interactions (Roxatidine Acetate). Scandinavian Journal of Gastroenterology.

- [2] Ranitidine EMA-H-A31-1491 - Assessment Report. European Medicines Agency.

- [3] Effects of Changing the Type of H2-Blocker in the Treatment of H2-Blocker-Resistant Ulcers: Comparison of Roxatidine Acetate Hydrochloride and other H2-Blockers. Journal of International Medical Research.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Roxatidine Attenuates Degradation of Extracellular Matrix

Renhao Ze, Shangyu Wang, Mao Xie, Bo Zhang, Xin Tang, Jin LiPMID: 28926925 DOI: 10.1016/j.biopha.2017.08.130

Abstract

Degradation of extracellular matrix such as type II collagen and aggrecan induced by proinflammatory cytokines has been considered as an important hallmark of Osteoarthritis (OA). Roxatidine is a licensed specific competitive H (2) -receptor antagonist used for the treatment of gastric and duodenal ulcers. The pharmacological function of roxatidine on Osteoarthritis (OA) remains unknown. In the current study, we report that roxatidine attenuated TNF-α- induced degradation of type II collagen by suppressing the expression of MMP-3 and MMP-13 in human chondrosarcoma cell line SW1353 cells. In addition, roxatidine ameliorated TNF-α- induced reduction of aggrecan by inhibiting the expression of ADAMTS-4 and ADAMTS-5. Notably, results indicate that roxatidine ameliorated TNF-α- induced the phosphorylations of IKK, IκBα, and NF-κB p65 as well as nuclear translocation of NF-κB p65 and the transcriptional activity of NF-κB, suggesting that roxatidine abolished the activation of NF-κB signaling pathway. Our findings implicate that roxatidine might be considered as an anti-osteoarthritic agent.Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa

Nobuaki Shikama, Takafumi Ichikawa, Tomohisa Iwai, Hajime Yamamoto, Mitsuhiro Kida, Wasaburo Koizumi, Kazuhiko IshiharaPMID: 22361886 DOI: 10.2220/biomedres.33.45

Abstract

Compared with the aggressive factors, little attention has been paid to the mucosal defensive factors in ulcer therapy, and the role of the H2-receptor antagonists in gastric mucosal protection has not been well characterized. In the present study, the effects of different types of H2-receptor antagonists (famotidine and roxatidine) on rat gastric mucus cells were investigated using both biochemical and histological methods. Each drug (famotidine, 3 mg/kg; roxatidine, 100 mg/kg) was orally administered to rats by gavage once daily for 7 days. The biosynthesis and tissue content of mucin were compared in the gastric mucosa treated with each drug. Using anti-mucin monoclonal antibodies, the mucin content and immunohistochemical localization were also compared. Both the biosynthesis and the accumulation of gastric mucin were significantly decreased in the famotidine-treated rats, but not in the roxatidine. Both the content and the immunoreactivity of surface mucus cell-derived mucin were reduced by famotidine, while they were maintained in roxatidine-treated rat stomachs. There was no difference between the groups in the content and immunoreactivity of mucous neck cell-derived mucin. H2-receptor antagonists should be classified in relation to gastric surface mucus cell function, raising the possibility of more effective ulcer therapy.Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials

Litong Ji, Tie Wang, Lining Tian, Hongjiang Song, Meizhuo GaoPMID: 31746427 DOI: 10.3892/mmr.2019.10815

Abstract

Capsular contracture is an important complication after silicone mammary implant surgery. Fibroblasts and macrophages play critical roles in the pathogenesis of capsular contracture, making these two cell types therapeutic targets. It has been reported that inhibiting histamine receptors results attenuates fibrosis, but the role of roxatidine (a histamine receptor 2 inhibitor) in preventing fibrosis caused by breast implant materials remains unknown. The aim of the present study was to assess the hypothesis that roxatidine might have a prophylactic effect in capsular contracture induced by implant material. Inflammation induced by breast implant materials was mimicked by co‑culturing macrophages or fibroblasts with these materials in vitro. Capsular contracture was modeled in mice by planting breast implant materials in a subcutaneous pocket. Roxatidine was added in the culture medium or administered to mice bearing breast implant materials. By co‑culturing macrophages or fibroblasts with common breast implant materials (micro‑textured or smooth breast implants), the present study demonstrated that macrophages respond to these materials by producing pro‑inflammatory cytokines, a process that was abolished by addition of roxatidine to the culture medium. Although fibroblasts did not respond to implant surface materials in the same way as macrophages, the conditioned media of macrophages induced proliferation of fibroblasts. Mechanistically, administration of roxatidine inhibited activation of NF‑κB and p38/mitogen‑activated protein kinase (MAPK) signaling in macrophages. Furthermore, treatment with roxatidine in implant‑bearing mice reduced serum concentrations of transforming growth factor‑β and the abundance of fibroblasts around the implant. The present study concluded that roxatidine plays an important role in preventing fibrosis by inhibiting activation of NF‑κB and p38/MAPK signaling in macrophages.Pharmacokinetics of the H(2) blocker roxatidine acetate hydrochloride in pediatric patients, in comparison with healthy adult volunteers

Hidefumi Nakamura, Hisashi Kawashima, Rieko Azuma, Ikuya Sato, Koji Nagao, Katsuhiko MiyazawaPMID: 22293541 DOI: 10.2133/dmpk.dmpk-11-rg-112

Abstract

Clinical studies were conducted to investigate the pharmacokinetics of roxatidine acetate hydrochloride capsules (ALTAT(®) CAPSULES) in children. In a single-dose pharmacokinetic (PK) study in pediatric patients aged between 6 and 14 years with acid-related diseases, 37.5 mg or 75 mg roxatidine capsules were given orally, and blood samples were collected to determine the plasma roxatidine concentrations. Meanwhile, a single-dose PK study in healthy adult volunteers was newly conducted; subjects were given 37.5 mg, 75 mg or 150 mg roxatidine capsules. Differences were present between the PK parameters in pediatric patients and those in healthy adult volunteers. However, the CL/F and Vd/F adjusted by body surface area (BSA) or body weight (BW) were comparable. A close correlation of the C(max) and AUC(0-∞) to the dose per unit BSA (mg/m(2)) or BW (mg/kg) was also shown. In the multiple-dose study in pediatric patients, no roxatidine accumulation in plasma was observed, as was the case with a previous study in adults. These data show that the PK profile of roxatidine in pediatric patients is similar to the profile in healthy adult volunteers when adjusted by BSA or BW.Synthesis and dual histamine H₁ and H₂ receptor antagonist activity of cyanoguanidine derivatives

Bassem Sadek, Rudi Alisch, Armin Buschauer, Sigurd ElzPMID: 24248146 DOI: 10.3390/molecules181114186

Abstract

Premedication with a combination of histamine H₁ receptor (H₁R) and H₂ receptor (H₂R) antagonists has been suggested as a prophylactic principle, for instance, in anaesthesia and surgery. Aiming at pharmacological hybrids combining H₁R and H₂R antagonistic activity, a series of cyanoguanidines 14-35 was synthesized by linking mepyramine-type H₁R antagonist substructures with roxatidine-, tiotidine-, or ranitidine-type H₂R antagonist moieties. N-desmethylmepyramine was connected via a poly-methylene spacer to a cyanoguanidine group as the "urea equivalent" of the H₂R antagonist moiety. The title compounds were screened for histamine antagonistic activity at the isolated ileum (H₁R) and the isolated spontaneously beating right atrium (H₂R) of the guinea pig. The results indicate that, depending on the nature of the H₂R antagonist partial structure, the highest H₁R antagonist potency resided in roxatidine-type compounds with spacers of six methylene groups in length (compound 21), and tiotidine-type compounds irrespective of the alkyl chain length (compounds 28, 32, 33), N-cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N″-[2-[N-[2-[N-(4-methoxybenzyl)-N-(pyridyl)-amino] ethyl]-N-methylamino]ethyl] guanidine (25, pKB values: 8.05 (H₁R, ileum) and 7.73 (H₂R, atrium) and the homologue with the mepyramine moiety connected by a six-membered chain to the tiotidine-like partial structure (compound 32, pKB values: 8.61 (H₁R) and 6.61 (H₂R) were among the most potent hybrid compounds. With respect to the development of a potential pharmacotherapeutic agent, structural optimization seems possible through selection of other H₁R and H₂R pharmacophoric moieties with mutually affinity-enhancing properties.Effects of oral rehydration therapy on gastric volume and pH in patients with preanesthetic H2 antagonist

Kishiko Nakai, Hidetomo Niwa, Masatou Kitayama, Yutaka Satoh, Kazuyoshi HirotaPMID: 22814485 DOI: 10.1007/s00540-012-1449-8

Abstract

Recent preanesthetic fasting practice allows patients to take clear fluids up to 2 h before surgery without taking any antacid for the prophylaxis of aspiration pneumonia; this practice is defined as oral rehydration therapy (ORT). It has been reported that with ORT the gastric volume may be significantly lower than that with a standard fasting regimen, although in a standard fasting regimen without preanesthetic antacid, gastric pH and volume values could be critical for causing aspiration pneumonia. In this study we compared gastric fluid status in patients with ORT and those with a standard fasting regimen; patients in both groups received a preanesthetic H(2) antagonist. One hundred and four patients were randomly assigned to either the ORT or standard fasting group, and all were given roxatidine 75 mg 2 h before surgery. After the induction of anesthesia, the gastric contents were collected via a gastric tube to measure gastric volume and pH. Neither gastric volume nor pH differed between the groups (ORT 9.6 ± 8.2 ml and 5.6 ± 1.7, respectively, vs. standard fasting 8.5 ± 6.8 ml and 5.5 ± 1.7, respectively). These data suggest that ORT may not reduce gastric volume in patients receiving a preanesthetic H(2) antagonist.Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation

Minho Lee, Na Young Lee, Kyung-Sook Chung, Se-Yun Cheon, Kyung-Tae Lee, Hyo-Jin AnPMID: 28139747 DOI: 10.1038/srep41721

Abstract

Roxatidine is an active metabolite of roxatidine acetate hydrochloride which is a histamine H-receptor antagonist that is used to treat gastric and duodenal ulcers. In this study, we investigated the anti-allergic inflammatory effects and the underlying molecular mechanism of roxatidine in phorbol 12-myristate 13-acetate and calcium ionophore (PMACI)-stimulated human mast cells-1 (HMC-1), compound 48/80-induced anaphylactic animal model and chemical allergen-induced contact hypersensitivity (CHS) models. Roxatidine suppressed the mRNA and protein expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in PMACI-stimulated HMC-1 and compound 48/80-induced anaphylactic mice. In addition, roxatidine attenuated PMACI-induced nuclear translocation of NF-κB and the phosphorylation of MKK3/6 and MK2, which are both involved in the p38 MAPK pathway. Furthermore, we observed that roxatidine suppressed the activation of caspase-1, an IL-1β converting enzyme, in PMACI-stimulated HMC-1 and compound 48/80-induced anaphylactic mice. In CHS model, roxatidine significantly reduced ear swelling, increased number of mast cells, production levels of cytokines and migration of dendritic cells. Our findings provide evidence that the anti-allergic inflammatory properties of roxatidine are mediated by the inhibition of NF-κB and caspase-1 activation, p38 MAPK pathway and mast cell-derived cytokine production. Taken together, the in vitro and in vivo anti-allergic inflammatory effects suggest a possible therapeutic application of roxatidine in allergic inflammatory diseases.

Investigation of the binding of roxatidine acetate hydrochloride with cyclomaltoheptaose (β-cyclodextrin) using IR and NMR spectroscopy

Arti Maheshwari, Manisha Sharma, Deepak SharmaPMID: 21816394 DOI: 10.1016/j.carres.2011.07.003

Abstract

NMR chemical shift changes of the cyclomaltoheptaose (β-cyclodextrin, β-CD) cavity protons as well as roxatidine acetate hydrochloride aromatic ring protons revealed the formation of a RAH-β-CD inclusion complex. Detailed FTIR and NMR spectroscopic ((1)H NMR, COSY, NOESY, ROESY) studies have been done. The stoichiometry of the complex was determined to be 1:1, and the overall binding constant was also determined by Scott's method. The NOESY spectrum confirmed the selective penetration of the aromatic ring of RAH into the β-CD cavity in comparison to that of the piperidine ring. The mode of penetration of the guest into the CD cavity and structure of the complex has been established.Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 macrophages

Eu-Jin Cho, Hyo-Jin An, Ji-Sun Shin, Hye-Eun Choi, Jane Ko, Young-Wuk Cho, Hyung-Min Kim, Jung-Hye Choi, Kyung-Tae LeePMID: 21809375 DOI: 10.1002/jcb.23294

Abstract

Roxatidine is a novel, specific, competitive H(2) -receptor antagonist that is used to treat gastric and duodenal ulcers, and which is known to suppress the growth of several tumors by reducing vascular endothelial growth factor (VEGF) expression. Nevertheless, it remains unclear whether roxatidine has anti-inflammatory effects. In this study, we the authors investigated the anti-inflammatory effect of roxatidine in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It was found that roxatidine dose-dependently inhibited the productions of prostaglandin E(2) (PGE(2)), nitric oxide (NO), and histamine, and the protein and mRNA expressions of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histidine decarboxylase (HDC). In addition, roxatidine reduced the productions and expressions of VEGF-1 and pro-inflammatory cytokines, including those of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Electrophoretic mobility shift assays (EMSA) and reporter gene assays revealed that treatment with roxatidine attenuated the LPS-induced DNA-binding and transcriptional activity of nuclear factor kappa B (NF-κB). In addition, it was found that pretreatment with roxatidine significantly inhibited the nuclear translocations of the p65 and p50 subunits of NF-κB, and these inhibitions were not found to be associated with decreases in the phosphorylation or degradation of inhibitory kappa B-α (IκBα). Furthermore, roxatidine suppressed the phosphorylation of p38 MAP kinase, but not of IκB kinase-α/β (IKKα/β), c-Jun NH(2) -terminal kinase (JNK), or extracellular signal-regulated kinase (ERK). Taken together, these results indicate that the anti-inflammatory properties of roxatidine in LPS-treated RAW 264.7 macrophages are mediated by the inhibition of NF-κB transcriptional activity and the p38 MAP kinase pathway.Early effects of oral administration of omeprazole and roxatidine on intragastric pH

Hiroshi Iida, Shingo Kato, Yusuke Sekino, Eiji Sakai, Takashi Uchiyama, Hiroki Endo, Kunihiro Hosono, Yasunari Sakamoto, Koji Fujita, Masato Yoneda, Tomoko Koide, Hirokazu Takahashi, Chikako Tokoro, Ayumu Goto, Yasunobu Abe, Noritoshi Kobayashi, Kensuke Kubota, Eiji Gotoh, Shin Maeda, Atsushi Nakajima, Masahiko InamoriPMID: 22205617 DOI: 10.1631/jzus.B1100078

Abstract

The ideal medication for the treatment of acid-related diseases, e.g., peptic ulcers, stress-related gastric bleeding, functional dyspepsia, and gastroesophageal reflux disease, should have a rapid onset of action to promote hemostasis and relieve the symptoms. The aim of our study was to investigate the inhibitory effects on gastric acid secretion of a single oral administration of a proton pump inhibitor, omeprazole 20 mg, and an H(2)-receptor antagonist, roxatidine 75 mg.Ten Helicobacter pylori-negative male subjects participated in this randomized, two-way crossover study. Intragastric pH was monitored continuously for 6 h after single oral administration of omeprazole 20 mg and roxatidine 75 mg. Each administration was separated by a 7-d washout period.

During the 6-h study period, the average pH after administration of roxatidine was higher than that after administration of omeprazole (median: 4.45 vs. 2.65; P=0.0367). Also during the 6-h study period, a longer duration of maintenance at pH above 2, 5, and 6 was observed after administration of roxatidine 75 mg than after administration of omeprazole 20 mg (median: 90.6% vs. 55.2%, P=0.0284; 43.7% vs. 10.6%, P=0.0125; 40.3% vs. 3.3%, P=0.0125; respectively).

In Helicobacter pylori-negative healthy male subjects, oral administration of roxatidine 75 mg increased the intragastric pH more rapidly than that of omeprazole 20 mg.

Explore Compound Types